molecular formula C6H9N3O2 B8751631 1,2,4-Trimethyl-5-nitroimidazole CAS No. 18888-57-8

1,2,4-Trimethyl-5-nitroimidazole

Cat. No. B8751631
Key on ui cas rn: 18888-57-8
M. Wt: 155.15 g/mol
InChI Key: SKURQPNZMVXVBW-UHFFFAOYSA-N
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Patent
US04678799

Procedure details

2,4-dimethyl-5-nitroimidazole (7.0 g, 0.05 mole) and dimethylsulfate (7.0 ml, 0.074 mole) were heated at 100° C. for 1 hour 50 minutes. After cooling to room temperature, the reaction mixture was added to about 60 ml of water. Solid sodium bicarbonate was added until the solution is basic, and the mixture was then cooled on ice. The resulting crystals were filtered off and dried to give 6.2 g. This was recrystallized from water to give 4.5 g of 1,2,4-trimethyl-5-nitroimidazole.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([N+:8]([O-:10])=[O:9])=[C:5]([CH3:7])[N:6]=1.[CH3:11]OS(OC)(=O)=O.C(=O)(O)[O-].[Na+]>O>[CH3:11][N:3]1[C:4]([N+:8]([O-:10])=[O:9])=[C:5]([CH3:7])[N:6]=[C:2]1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC=1NC(=C(N1)C)[N+](=O)[O-]
Name
Quantity
7 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then cooled on ice
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 6.2 g
CUSTOM
Type
CUSTOM
Details
This was recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC(=C1[N+](=O)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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